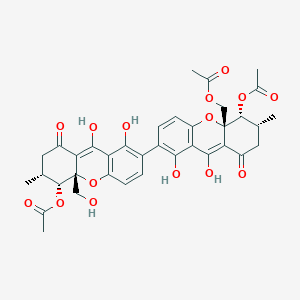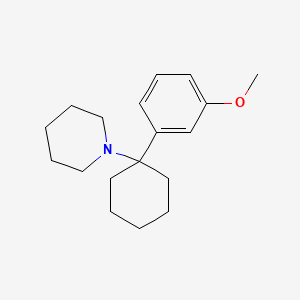
1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine
Overview
Description
1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine, also known as 3-MeO-PCP, is a dissociative anesthetic1. It is an arylcyclohexylamine and a 3-methoxy derivative of phencyclidine (PCP)2. It has been available in online research chemical markets since 20101.
Synthesis Analysis
While specific synthesis methods for 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine are not readily available, it is known that new methyl and methoxy hydroxyl derivatives of phencyclidine have been synthesized3.
Molecular Structure Analysis
The molecular formula of 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine is C18H27NO4. The InChI is InChI=1S/C18H27NO/c1-20-17-10-8-9-16 (15-17)18 (11-4-2-5-12-18)19-13-6-3-7-14-19/h8-10,15H,2-7,11-14H2,1H34. The Canonical SMILES is COC1=CC=CC (=C1)C2 (CCCCC2)N3CCCCC34.
Chemical Reactions Analysis
Specific chemical reactions involving 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine are not readily available. However, it is known that it is an analogue of phencyclidine (PCP), which suggests it may undergo similar reactions2.Physical And Chemical Properties Analysis
The molecular weight of 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine is 273.4 g/mol4. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 24. It has 3 rotatable bonds4.
Scientific Research Applications
Analytical Profiling and Biological Matrix Analysis : This compound, along with other psychoactive arylcyclohexylamines, has been characterized using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. A method for qualitative and quantitative analysis in biological matrices such as blood, urine, and vitreous humor was developed, highlighting its potential for forensic toxicology and pharmacological studies (De Paoli et al., 2013).
Binding Affinity for NMDA Receptors : Research has shown that analogues of this compound exhibit high affinity for the PCP-site on the glutamate NMDA receptor. This affinity suggests a potential for investigating the neuropharmacological and psychotomimetic effects of these compounds (Roth et al., 2013).
Analgesic Effects : Some derivatives of phencyclidine, including compounds structurally related to 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine, have been synthesized and shown to produce analgesic effects. These findings contribute to understanding the pain-relieving potential of these compounds (Ahmadi et al., 2009).
Potential for Positron Emission Tomography Radiotracers : Analogue compounds have been investigated for potential use as positron emission tomography radiotracers in oncology, focusing on sigma receptors. This research offers insights into the diagnostic applications of these compounds (Abate et al., 2011).
Synthesis and Pharmacological Activity : Research has been conducted on the synthesis of analogues and their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic actions. These studies contribute to the broader understanding of the compound's potential therapeutic applications (Gasparyan et al., 2009).
Development of New Pharmaceutical Agents : The synthesis and evaluation of various 1-arylcyclohexylamines, including this compound, have been explored for their potential as central nervous system depressants. This research is crucial for the development of new pharmaceutical agents (Maddox et al., 1965).
Safety And Hazards
The safety information for 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine is not fully determined5. However, it is known to cause substantial harm, including severe adverse events such as hallucinations, other psychotic symptoms, and fatal intoxications2.
Future Directions
As 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine is a relatively new compound in the research chemical market, future directions could include further studies on its pharmacology, toxicology, and potential therapeutic uses. However, due to its psychoactive properties and potential for abuse, it is also important to monitor its prevalence and impact in recreational drug use contexts.
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)cyclohexyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-20-17-10-8-9-16(15-17)18(11-4-2-5-12-18)19-13-6-3-7-14-19/h8-10,15H,2-7,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQSZHHKGPOXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222578 | |
| Record name | 3-MeO-PCP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine | |
CAS RN |
72242-03-6 | |
| Record name | 1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72242-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-MeO-PCP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072242036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-MeO-PCP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYPHENCYCLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28A91R606X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




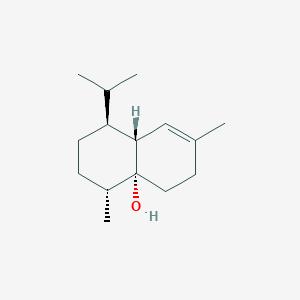
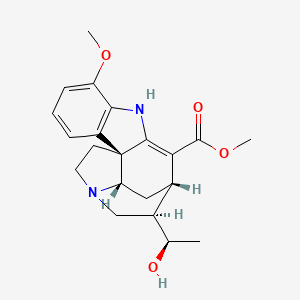
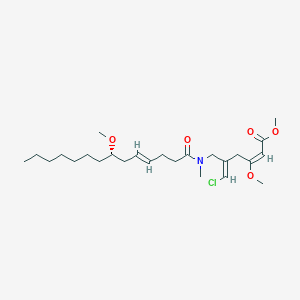
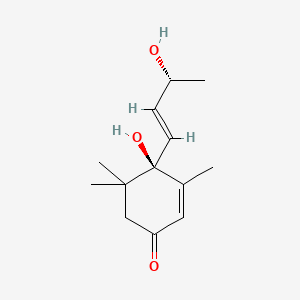
![methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B1250979.png)
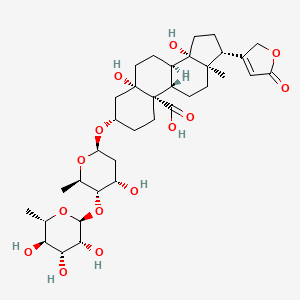
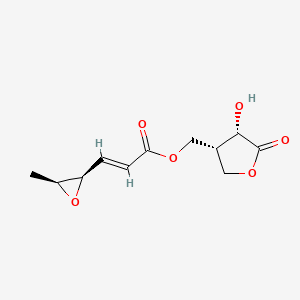

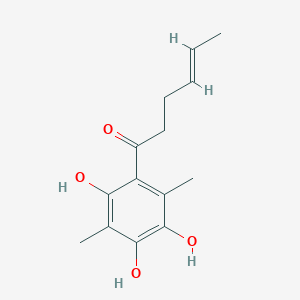
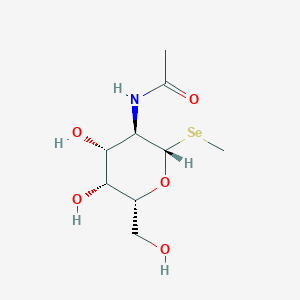
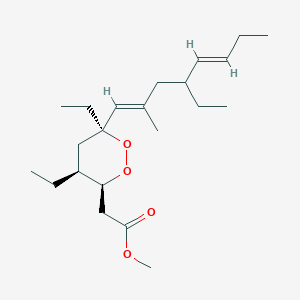
![(2Z,5R)-4-methyl-2-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]spiro[1,4-diazabicyclo[3.2.1]octane-7,4'-cyclohexane]-1'-one](/img/structure/B1250992.png)
